Cytotoxic activity: These compounds have shown promising cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549). []
Inhibition of cell proliferation: Some derivatives have demonstrated the ability to inhibit the proliferation of specific cancer cell lines. []
Antimicrobial Activity
Activity against opportunistic microorganisms: A quinazoline derivative containing the N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide moiety has been shown to exhibit antimicrobial activity against opportunistic microorganisms. []
Antibacterial and antifungal activity: Certain derivatives, particularly those incorporating a pyrimidine ring, have demonstrated moderate antimicrobial activity against bacterial and fungal strains. []
Applications
Fungicidal activity: Derivatives incorporating pyrimidine and pyridine rings have shown promising fungicidal activity, particularly against S. sclerotiorum. []
Potential use in neurological disorders: Certain structural analogs have been investigated as potential antagonists of the muscarinic M4 receptor for treating neurological diseases like Alzheimer's disease and Parkinson's disease. []
Compound Description: This compound is an indazole derivative that has been investigated for its antitumor activity. [] It showed inhibitory effects on the proliferation of several cancer cell lines. []
Compound Description: VMA-10-21 is a quinazoline derivative exhibiting promising antimicrobial activity against opportunistic microorganisms. [] Despite its low toxicity profile, some changes in hematological and biochemical parameters were observed in rats at high doses, suggesting potential risks to the hematopoietic and hepatobiliary systems. []
Compound Description: This series of N-acetamide derivatives of phenyl piperazine, incorporating a di-thio-carbamate moiety, were designed as potential anticancer agents based on the established pharmacological significance of the piperazine framework. [] Cytotoxic evaluation against lung carcinoma A-549 cells revealed moderate to excellent potency for these derivatives. []
Compound Description: This compound is a structurally related analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide, characterized by its crystal structure determined through X-ray diffraction. []
Compound Description: This compound represents another structurally related analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide. Its crystal structure has been determined through X-ray diffraction, providing valuable insights into its three-dimensional conformation. []
Compound Description: This pyrimidine derivative serves as a structural analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide. Notably, it exhibits distinct conformational features in its crystal structure, highlighting the influence of substituents on molecular geometry. []
Compound Description: CHMFL-BMX-078 represents a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase, demonstrating an IC50 of 11 nM. [] It achieves its inhibitory action by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. [] This compound exhibits high selectivity for BMX, with a selectivity score (S(1)) of 0.01 against 468 kinases/mutants and at least 40-fold selectivity over BTK kinase. []
Compound Description: This compound is a tetrazine derivative with a distinct boat conformation in its central ring, as revealed by its crystal structure analysis. [, ]
Compound Description: This molecule, an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, exhibits distinct structural features. Its pyrazoline ring adopts a flat-envelope conformation with the substituted phenyl ring positioned perpendicular to its mean plane. [] Both potential hydrogen-bond donors participate in intramolecular hydrogen-bonding interactions. []
4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Compound Description: This simple benzenesulfonamide derivative has a defined crystal structure where the aromatic rings are twisted with respect to each other. []
Compound Description: D01-4582, an α4β1 integrin antagonist, exhibits significant pharmacokinetic variability among different strains of Sprague-Dawley rats and beagles. [, ] This variability is attributed to differences in binding affinity to albumin, a plasma protein, caused by genetic polymorphisms in the albumin gene. [, ] Specific amino acid changes in albumin, particularly V238L and T293I, are associated with reduced binding affinity for D01-4582. []
Compound Description: AC-42 is a selective allosteric agonist of the muscarinic M1 receptor. [] Unlike orthosteric agonists, AC-42 binds to a topographically distinct site on the M1 receptor, inducing conformational changes that result in receptor activation. [] This allosteric mechanism is supported by the curvilinear Schild regression observed with antagonists like atropine, indicating a negative allosteric interaction. [] Additionally, both AC-42 and the prototypical allosteric modulator gallamine only partially inhibit specific [3H]N-methylscopolamine ([3H]NMS) binding, further confirming their allosteric mode of action. []
Compound Description: AU-006, a novel acylquinoline derivative, has shown potent anti-ulcer effects in experimental models. [] Its protective action is attributed to its ability to inhibit gastric acid secretion. [] Notably, AU-006's efficacy is independent of nitric oxide production or mucus secretion, suggesting a distinct mechanism of action compared to other anti-ulcer agents. []
Compound Description: This indazole-based compound exhibits potent inhibitory effects on the proliferation of various cancer cell lines. [] Its detailed crystal structure has been elucidated, providing valuable insights into its three-dimensional conformation and potential interactions with biological targets. []
Compound Description: This series of compounds, designed based on the fungicide boscalid, targets succinate dehydrogenase (SDH) as a potential mechanism for fungicidal activity. [] These compounds exhibited promising results against S. sclerotiorum and some activity against B. cinerea. [] Molecular docking studies revealed key interactions between these compounds and the SDH enzyme. []
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor discovered through structure-activity relationship studies starting from a 2-aminothiazole template. [, , ] It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Lck and Abl. [] Molecular modeling and crystal structure analysis have provided insights into its binding mode with these kinases. [] Dasatinib has demonstrated oral efficacy in preclinical models of inflammation and arthritis, as well as in clinical trials for chronic myelogenous leukemia. [, , ]
Compound Description: BMS-694153 is a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor, developed for the treatment of migraine. [] It exhibits outstanding potency, a favorable predicted toxicology profile, and remarkable aqueous solubility. [] BMS-694153 shows promising intranasal bioavailability and dose-dependent activity in migraine models. []
Compound Description: Developed as part of a drug discovery program at GlaxoSmithKline, casopitant emerged as a potent and selective neurokinin 1 (NK1) receptor antagonist. [] Casopitant exhibits excellent pharmacokinetic and pharmacodynamic properties in vivo. [] This compound advanced to clinical studies for the treatment of major depression disorders. []
Compound Description: Vestipitant emerged from a research program aimed at discovering novel drug-like NK1 receptor antagonists. [] The compound exhibits high potency and selectivity for the NK1 receptor, coupled with a desirable pharmacokinetic profile. [] These favorable attributes led to its selection as a drug candidate. []
Compound Description: This compound is a potent and selective melanocortin-4 receptor antagonist, designed and synthesized as a potential therapeutic agent for cachexia. [] Its key features include high water solubility, favorable metabolic profiles, good oral bioavailability, and the ability to promote food intake in tumor-bearing mice. []
Compound Description: Developed as a topical ocular therapy for neovascular age-related macular degeneration, acrizanib acts as a small-molecule VEGFR-2 inhibitor. [] The compound demonstrates significant potency and efficacy in rodent models of choroidal neovascularization (CNV). [] Acrizanib exhibits limited systemic exposure after topical ocular administration and possesses favorable pharmacokinetic properties in rabbit ocular models. []
Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor with potential for treating chronic myeloid leukemia. [] It exhibits potent activity against BCR-ABL (IC50 = 70 nM) and displays high selectivity (S score (1) = 0.02). [] CHMFL-ABL-053 effectively inhibits the proliferation of CML cell lines and shows promising pharmacokinetic properties in rats. [] Preclinical safety evaluations are currently underway. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor identified as a potent antitumor agent in preclinical assays. [] It exhibits potent inhibitory activity against both Src and Abl kinases and demonstrates excellent antiproliferative activity against various hematological and solid tumor cell lines. [] BMS-354825 shows oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), inducing complete tumor regressions with low toxicity. []
N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine
Compound Description: This compound demonstrated neuroprotective effects in a cellular model of oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury. [] It was found to mitigate cellular apoptosis by modulating microRNA expression, specifically by decreasing miR-27a-5p and increasing miR-29b-3p levels. [] Furthermore, this compound influenced the expression of Bach1, a target gene of miR-27a-5p, and its downstream signaling pathway. []
Compound Description: This compound is a pyrazoline derivative formed unexpectedly during the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine. [] The pyrazoline ring adopts a flat-envelope conformation, with the substituted phenyl ring nearly perpendicular to the heterocycle. []
Compound Description: A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and characterized using various spectroscopic techniques. [] These compounds were subsequently screened for their in vitro antibacterial activity against a panel of pathogenic microorganisms, including both Gram-negative (E. coli, P. vulgaris, and S. typhi) and Gram-positive (S. aureus) strains. [] The results of these assays were compared with the standard antibiotic chloramphenicol to assess their potential as antibacterial agents. []
Compound Description: This compound and its related analogs act as muscarinic receptor antagonists, particularly targeting the M4 subtype. [] This class of compounds shows promise for treating neurological diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. []
Compound Description: This substituted imidazole derivative was synthesized using multicomponent reactions and its structure was determined through various analytical techniques, including single-crystal X-ray diffraction. [] The compound exhibits intramolecular hydrogen bonding interactions (O‒H···N and C‒H···N) and intermolecular interactions (C‒H···O), influencing its crystal packing and potentially its physicochemical properties. []
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (1) and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2)
Compound Description: These two pyrazoline derivatives were synthesized and characterized by various spectroscopic techniques, including single-crystal X-ray diffraction. [] Analysis of their crystal structures revealed that compound 1 is stabilized by N–H…O hydrogen bonds and weak N–H…N, N–H…F, and C–H…F intermolecular interactions. [] In contrast, compound 2 only exhibits weak N–H…F and N–H…S intermolecular interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.